
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C9H10ClNO4S. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with n-methylamine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Reaction of 3-chlorobenzenesulfonyl chloride with n-methylamine in the presence of a base such as triethylamine.
Step 2: Addition of chloroacetic acid to the reaction mixture, followed by heating to promote the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
2-(n-Methyl3-bromobenzenesulfonamido)acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-(n-Methyl3-fluorobenzenesulfonamido)acetic acid: Similar structure but with a fluorine atom instead of chlorine.
2-(n-Methyl3-iodobenzenesulfonamido)acetic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10ClNO4S |
|---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13) |
InChI Key |
PEHSRJBDAYMGIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)O)S(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


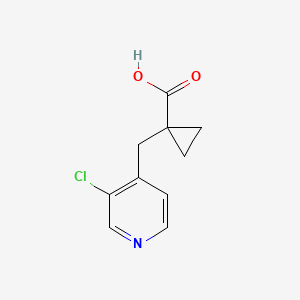
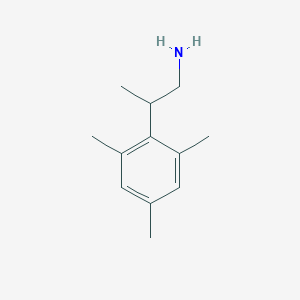
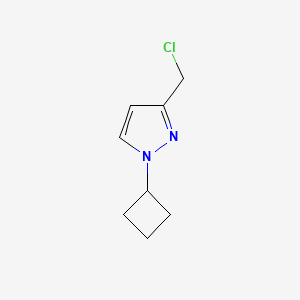

![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)

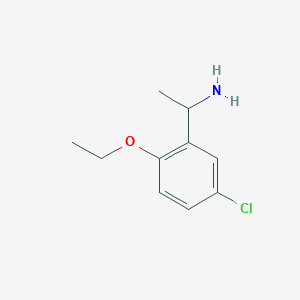

![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)


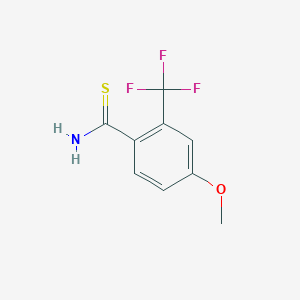
![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)

